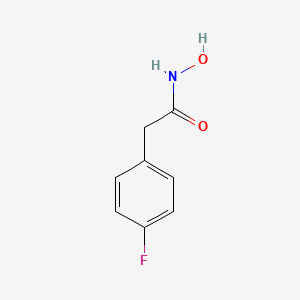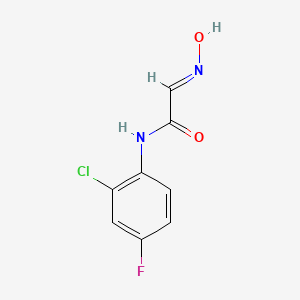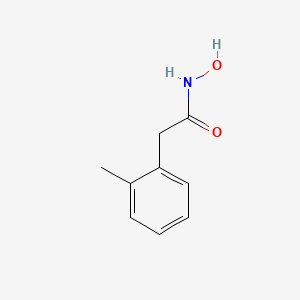
N-hydroxy-2-(2-methylphenyl)acetamide
Overview
Description
“N-hydroxy-2-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms ©, eleven hydrogen atoms (H), one nitrogen atom (N), and two oxygen atoms (O) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 165.19 .Mechanism of Action
N-hydroxy-2-(2-methylphenyl)acetamide exerts its biological effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), the activation of peroxisome proliferator-activated receptor gamma (PPARγ), and the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. HDAC inhibition by this compound leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. PPARγ activation by this compound leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Modulation of the NF-κB signaling pathway by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of the immune response. Inhibition of cell proliferation by this compound occurs through the induction of cell cycle arrest and the inhibition of DNA synthesis. Induction of apoptosis by this compound occurs through the activation of caspases and the downregulation of anti-apoptotic proteins. Reduction of oxidative stress by this compound occurs through the upregulation of antioxidant enzymes and the inhibition of reactive oxygen species (ROS) production. Modulation of the immune response by this compound occurs through the inhibition of pro-inflammatory cytokines and chemokines and the upregulation of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-hydroxy-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
N-hydroxy-2-(2-methylphenyl)acetamide has significant potential for various applications in the fields of cancer treatment, neuroprotection, and anti-inflammatory therapy. Future research directions include the development of this compound analogs with improved solubility and bioavailability, the investigation of this compound's effects on other signaling pathways, and the evaluation of this compound's efficacy in animal models of disease.
Scientific Research Applications
N-hydroxy-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In neuroprotection, this compound has been found to protect neurons against oxidative stress and reduce inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Safety and Hazards
Safety information for “N-hydroxy-2-(2-methylphenyl)acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
N-hydroxy-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYGVQTVOOQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2594-02-7 | |
| Record name | N-hydroxy-2-(2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



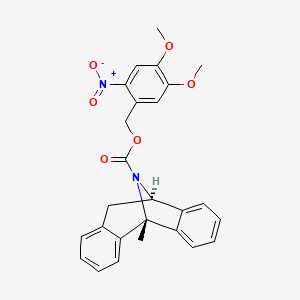
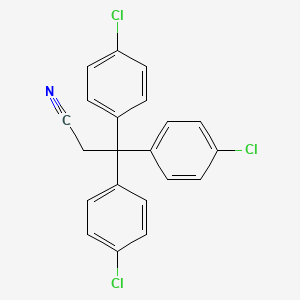
![1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B3340077.png)


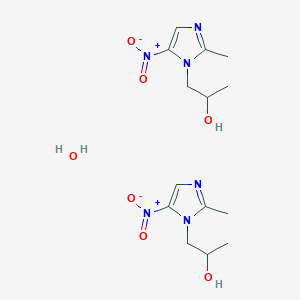



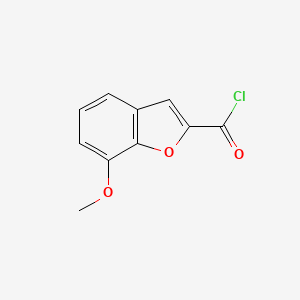
![2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)
